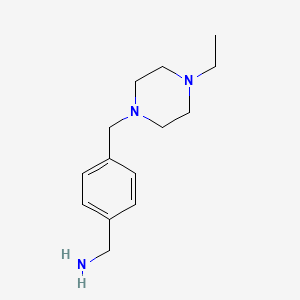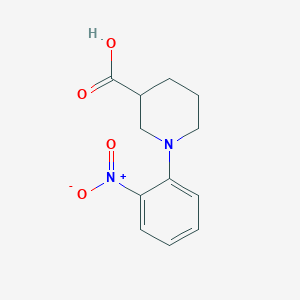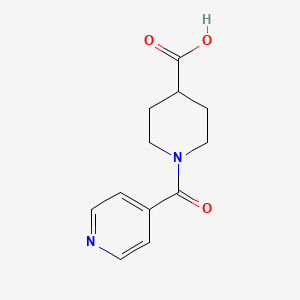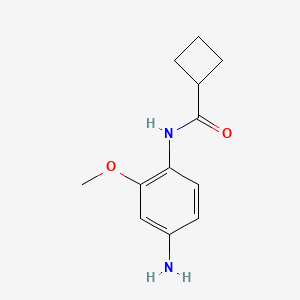
N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide (NAMPC) is a cyclobutanecarboxamide derivative that has been studied for its potential applications in medicinal chemistry and biochemistry. NAMPC is a bicyclic heterocyclic compound containing both an amine and an ester functional group. It is a highly versatile compound that has been used in various synthetic reactions, as well as in medicinal and biological studies.
Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics: EGFR and VEGFR-2 Inhibition
N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide: and its derivatives have been studied for their potential as inhibitors of EGFR and VEGFR-2, which are critical in the treatment of triple-negative breast cancer (TNBC). Utilizing structural bioinformatics methods, researchers have identified these compounds as promising candidates for targeted therapy against TNBC, a subtype that accounts for a significant portion of breast cancer cases and deaths .
Drug Design: Pharmacokinetic and Drug-Likeness Modeling
The compound has been subjected to pharmacokinetic and drug-likeness models to evaluate its potential as a pharmaceutical agent. The studies involve assessing ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and ensuring compliance with Lipinski’s rule of five, which is crucial for the development of new drugs .
Molecular Dynamics: Simulation Studies
Molecular dynamic simulation has been employed to understand the interaction of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide derivatives with target proteins. This approach helps in visualizing the stability and behavior of the compound when bound to protein receptors, providing insights into its therapeutic potential .
Density Functional Theory: Quantum Evaluation
Density functional theory (DFT) is used to analyze the electronic characteristics of the compound. DFT helps in understanding the quantum mechanical behaviors, which are essential for predicting the reactivity and interaction with biological targets .
Molecular Docking: Binding Affinity Analysis
Molecular docking studies have been conducted to determine the binding affinities of the compound’s derivatives with EGFR and VEGFR-2. This analysis is vital for identifying how well the compound can bind and inhibit these receptors, which is a key factor in its effectiveness as a cancer therapeutic agent .
Synthesis of Azo Dyes and Dithiocarbamates
Secondary amines, such as N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide , serve as important starting materials for the synthesis of various compounds, including azo dyes and dithiocarbamates. These are widely used in industries for coloring fabrics and as pesticides or fungicides, respectively .
Supramolecular Chemistry: Crystal Structure Analysis
The crystal structure of related secondary amines has been reported, which is crucial for understanding the supramolecular structure and intermolecular interactions. Such knowledge is fundamental for the design of new materials and drugs .
Advanced Battery Science and Technology
While specific applications in battery science are not detailed in the search results, compounds like N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide could potentially be investigated for their electrochemical properties, which might be relevant in the context of advanced battery technologies .
Eigenschaften
IUPAC Name |
N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-7-9(13)5-6-10(11)14-12(15)8-3-2-4-8/h5-8H,2-4,13H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZAZMNYJBDQSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

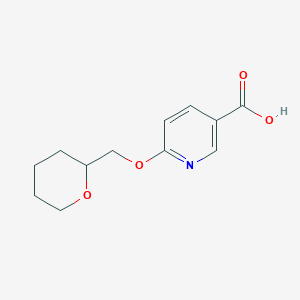
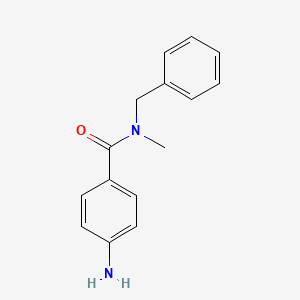



![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)
![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)


